MAO-A Inhibition and Isoform Selectivity
4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one displays exceptionally potent inhibition of human MAO-A with an IC50 of 0.72 nM [1]. In contrast, its inhibitory effect on human MAO-B is >2600-fold weaker (IC50 = 1900 nM), establishing a clear selectivity profile [1]. This potency surpasses that of many generic piperazine derivatives, which typically exhibit IC50 values in the micromolar range or lack this pronounced isoform selectivity.
Supports MAO-A pathway probe selection
Recombinant enzyme assay context; selectivity index >2600
| Evidence Dimension | Inhibition of human monoamine oxidase (MAO) isoforms |
|---|---|
| Target Compound Data | MAO-A IC50 = 0.72 nM; MAO-B IC50 = 1900 nM |
| Comparator Or Baseline | Human MAO-B (baseline for selectivity calculation) |
| Quantified Difference | Selectivity Index (MAO-B IC50 / MAO-A IC50) >2600 |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in Sf9 cells, using 5-hydroxytryptamine and 5-phenylacetaldehyde substrates respectively; assessed as hydrogen peroxide production after 1 hr [1]. |
Why This Matters
This picomolar MAO-A potency combined with high isoform selectivity defines the compound as a specialized probe for MAO-A-mediated pathways, distinguishing it from non-selective or MAO-B-preferring piperazines and guiding its selection for neurological disease research.
- [1] BindingDB. BDBM50075952 / CHEMBL3415804. Affinity data for 4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one against MAO-A and MAO-B. View Source
